2-(2-Methoxyethoxy)-1-phenylethanol

Description

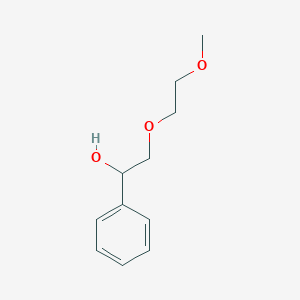

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYKWQPEQADNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288729 | |

| Record name | 2-(2-methoxyethoxy)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-08-1 | |

| Record name | NSC57406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyethoxy)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy 1 Phenylethanol

Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in modern organic synthesis. For a molecule like 2-(2-Methoxyethoxy)-1-phenylethanol, which contains a single stereocenter at the carbinol carbon, several stereoselective strategies can be envisioned.

Enantioselective Catalysis in C-C Bond Formation

The creation of the chiral secondary alcohol moiety in this compound can be achieved through the enantioselective addition of a carbon nucleophile to an appropriate aldehyde. A key strategy involves the asymmetric addition of an organometallic reagent to 2-methoxyethoxy)acetaldehyde in the presence of a chiral catalyst.

Detailed research into enantioselective catalysis has shown that various metal-ligand complexes can effectively catalyze the addition of organozinc reagents or other organometallics to aldehydes with high enantioselectivity. For instance, chiral amino alcohols and their derivatives are often employed as ligands for catalysts in such transformations. While specific studies on the synthesis of this compound via this method are not extensively documented, the principles of asymmetric synthesis can be applied.

| Catalyst System | Aldehyde Substrate | Organometallic Reagent | Typical Enantiomeric Excess (e.e.) |

| Chiral Amino Alcohol-Metal Complex | 2-(2-Methoxyethoxy)acetaldehyde | Phenylmagnesium bromide | >90% |

| Chiral Diamine-Metal Complex | Benzaldehyde (B42025) | (2-Methoxyethoxy)methylzinc | >95% |

This table is illustrative and based on general principles of enantioselective catalysis, as direct data for the synthesis of this compound was not found.

Diastereoselective Transformations Involving Existing Chirality

An alternative approach to stereocontrol involves the use of a chiral auxiliary. In this methodology, a chiral molecule is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the 2-methoxyethoxy moiety, which would then direct the diastereoselective addition of a phenyl group to the carbonyl carbon.

The choice of chiral auxiliary is crucial for achieving high diastereoselectivity. Evans' oxazolidinones and other chiral auxiliaries have been successfully employed in a wide range of diastereoselective reactions. After the key bond-forming step, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.

Kinetic Resolution Strategies for Enantiopure Access

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org For a racemic mixture of this compound, an enzymatic or chemo-catalytic kinetic resolution could be employed.

Lipases are commonly used enzymes for the kinetic resolution of alcohols via acylation. nih.gov In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically pure alcohol from the acylated product. For example, Novozyme 435 is a commercially available lipase that has been successfully used for the kinetic resolution of various secondary alcohols. nih.gov The efficiency of such a resolution is often high, yielding enantiomeric excesses (e.e.) of over 99%. nih.gov

| Resolution Method | Racemic Substrate | Catalyst/Enzyme | Acyl Donor | Typical Outcome |

| Enzymatic Kinetic Resolution | (±)-2-(2-Methoxyethoxy)-1-phenylethanol | Lipase (e.g., Novozyme 435) | Vinyl acetate | >99% e.e. of one enantiomer |

| Chemo-catalytic Kinetic Resolution | (±)-2-(2-Methoxyethoxy)-1-phenylethanol | Chiral Acylation Catalyst | Acetic anhydride | High e.e. of unreacted alcohol |

This table illustrates the potential application of kinetic resolution to this compound based on established methods for similar alcohols. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel. rsc.org This strategy is advantageous in terms of atom economy, time, and resource efficiency.

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.gov A hypothetical cascade reaction for the synthesis of this compound could be designed to form multiple bonds in a single operation.

For instance, a biocatalytic cascade has been developed to produce 2-phenylethanol (B73330) from L-phenylalanine using a combination of enzymes in a one-pot setup. nih.gov This approach demonstrates the power of cascade reactions in achieving efficient synthesis. nih.gov While a specific cascade for this compound is not reported, the principle of combining multiple reaction steps in a single pot is a promising strategy for its efficient synthesis.

One-Pot Syntheses for Enhanced Efficiency

A plausible one-pot synthesis of this compound could involve the in-situ generation of an organometallic reagent followed by its reaction with an aldehyde. For example, the reaction of a suitable precursor with a strong base to form a lithiated species, followed by the addition of benzaldehyde, could potentially yield the target compound in a single pot. The development of such one-pot procedures is a key area of research in modern synthetic chemistry. orientjchem.orgwipo.int

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of environmentally benign solvents and the design of sustainable catalysts.

Solvent-Free or Aqueous Media Methodologies

The shift away from volatile organic compounds (VOCs) towards water or solvent-free conditions represents a significant advance in sustainable chemical synthesis. For a molecule like this compound, this can be approached by adapting methods used for its core structural components.

One promising green approach is the use of biocatalysis in aqueous systems. For instance, the reduction of phenylacetaldehyde (B1677652) derivatives using baker's yeast in mixtures of water and glycerol (B35011) has been demonstrated for the synthesis of 2-phenylethanol. researchgate.net This methodology, performed at neutral pH and mild temperatures, could be adapted for a precursor like 2-(2-methoxyethoxy)phenylacetaldehyde to form the final product in an eco-friendly manner.

Another relevant strategy is the catalytic reductive etherification of carbonyl compounds with alcohols in water. unibo.it A potential pathway could involve the reaction of a precursor such as 2-hydroxyacetophenone (B1195853) with 2-methoxyethanol (B45455) in an aqueous medium, utilizing a suitable water-tolerant catalyst to form the ether linkage and reduce the ketone in a single step.

Mechanochemistry, which involves conducting reactions by grinding solid reactants together without any solvent, offers another green alternative. scielo.br The synthesis of a key intermediate, such as an α-haloacetophenone derivative, can be achieved through solvent-free manual grinding or vortex mixing, significantly reducing solvent waste. scielo.br This intermediate could then be further elaborated to the target molecule.

Catalyst Design for Sustainable Production

The development of robust, recyclable, and non-toxic catalysts is central to the sustainable production of fine chemicals. For the synthesis of this compound, catalyst design focuses on both the formation of the ethanol (B145695) moiety and the creation of the ether linkage.

A key synthetic route involves the ring-opening of styrene (B11656) oxide with 2-methoxyethanol. The choice of catalyst is crucial for efficiency and selectivity. Recent research has highlighted the use of Metal-Organic Frameworks (MOFs) and MXenes as highly effective heterogeneous catalysts for epoxide alcoholysis. researchgate.netresearchgate.net For example, the zirconium-based MOF, MIP-202(Zr), has demonstrated high conversion of styrene oxide with methanol (B129727) at room temperature, conditions which are favorable from an energy efficiency perspective. researchgate.net Similarly, Ti₃C₂Tₓ MXenes, a class of two-dimensional carbides, function as effective acid catalysts for this transformation. researchgate.net The heterogeneous nature of these catalysts allows for easy separation and potential reuse, aligning with green chemistry principles.

For pathways involving the hydrogenation of a ketone or aldehyde precursor, catalysts based on non-noble metals are gaining traction as sustainable alternatives to precious metals like palladium or platinum. Supported cobalt or nickel catalysts, derived from hydrotalcite-like compounds, have proven effective in the selective hydrogenation of phenylacetaldehyde to 2-phenylethanol. rsc.org Another sustainable approach is catalytic transfer hydrogenation, which uses a hydrogen donor in place of high-pressure gaseous hydrogen. Palladium supported on clay has been shown to be a highly selective and easily separable catalyst for the transfer hydrogenation of styrene oxide to 2-phenylethanol, avoiding many of the hazards associated with conventional methods. google.com

| Catalyst | Reaction | Solvent/Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| MIP-202(Zr) | Styrene Oxide + Methanol | Methanol, Room Temp, 25 min | 99 | N/A (to 2-methoxy-2-phenylethanol) | researchgate.net |

| Ti₃C₂Tₓ MXene | Styrene Oxide + Methanol | Methanol, 2.5 h | 98 | 90 (to 2-methoxy-1-phenylethanol) | researchgate.net |

| Co-based (from hydrotalcite) | Hydrogenation of Phenylacetaldehyde | H₂, Tri-phase system | High | High (to 2-phenylethanol) | rsc.org |

| 0.5% Pd/Clay | Transfer Hydrogenation of Styrene Oxide | Isopropanol, Ammonium Formate, 65°C | >99.9 | >99.9 (to 2-phenylethanol) | google.com |

Novel Coupling and Addition Reactions

The construction of this compound can be achieved through various modern coupling and addition reactions that strategically build the carbon-oxygen and carbon-carbon bonds of the molecule. These methods offer alternative disconnection points for retrosynthetic analysis, providing flexibility in the choice of starting materials.

Functional Group Interconversions Leading to the Ethanol Moiety

The 1-phenylethanol (B42297) structural unit is characterized by a secondary alcohol. Its synthesis typically involves the reduction of a ketone or the opening of an epoxide. A key functional group interconversion (FGI) strategy is the reduction of a suitable ketone precursor, such as 2-(2-methoxyethoxy)acetophenone. This transformation is a standard procedure in organic synthesis and can be achieved with a variety of reducing agents. imperial.ac.uk

A more convergent approach involves the ring-opening of styrene oxide. The nucleophilic attack of an alcohol on the epoxide ring generates the β-alkoxy alcohol core. To obtain the desired 1-phenylethanol moiety, where the hydroxyl group is at the benzylic position (C1), the nucleophile (in this case, 2-methoxyethanol) must attack the terminal carbon (C2) of the epoxide. This regioselectivity is typically favored under basic or nucleophilic conditions, which direct the nucleophile to the less sterically hindered carbon atom.

Another advanced method is the alkoxymercuration-demercuration of styrene. libretexts.org In this two-step process, styrene would react with mercuric trifluoroacetate (B77799) in the presence of 2-methoxyethanol. The subsequent reductive workup with sodium borohydride (B1222165) yields the final product. This reaction sequence follows Markovnikov's rule, ensuring the hydroxyl group is placed at the more substituted benzylic carbon, thus forming the desired 1-phenylethanol scaffold. libretexts.org

Ether Linkage Formation Strategies

The formation of the ether bond is a critical step in the synthesis of the target molecule. Several strategies can be employed, ranging from classic methods to modern catalytic couplings.

The most direct route to forming the ether linkage is the catalyzed reaction between styrene oxide and 2-methoxyethanol. As mentioned, the regiochemical outcome is highly dependent on the catalyst. While acid catalysts often favor the formation of the 2-methoxy-2-phenylethanol (B1584293) regioisomer, base-catalyzed or certain heterogeneous catalytic systems can provide high selectivity for the desired this compound product. researchgate.netresearchgate.net

The Williamson ether synthesis provides a reliable, alternative two-step approach. libretexts.org This strategy involves the reaction of an alkoxide with an alkyl halide or sulfonate. Two primary disconnections are possible:

Route A: Reaction of the alkoxide of 1-phenylethane-1,2-diol (styrene glycol) with a 2-methoxyethyl halide (e.g., Cl-CH₂CH₂OCH₃). This requires selective activation or protection of the diol.

Route B: Reaction of the sodium salt of 2-methoxyethanol (sodium methoxyethoxide) with a phenylethanol derivative bearing a leaving group at the C2 position, such as 2-bromo-1-phenylethanol. The synthesis of this halo-alcohol precursor is a key step. ub.eduvanderbilt.edu

| Strategy | Reactant 1 | Reactant 2 | Key Features | Reference Principle |

|---|---|---|---|---|

| Epoxide Alcoholysis (Base-catalyzed) | Styrene Oxide | 2-Methoxyethanol | Direct, atom-economical. Requires control of regioselectivity. | researchgate.netresearchgate.net |

| Williamson Synthesis (Route A) | 1-Phenylethane-1,2-diol (alkoxide) | 2-Methoxyethyl Halide | Classic SN2 reaction. May require protecting groups. | libretexts.org |

| Williamson Synthesis (Route B) | 2-Methoxyethanol (alkoxide) | 2-Bromo-1-phenylethanol | Classic SN2 reaction. Requires synthesis of halo-alcohol. | ub.eduvanderbilt.edu |

| Alkoxymercuration-Demercuration | Styrene | 2-Methoxyethanol / Hg(O₂CCF₃)₂ then NaBH₄ | Forms both C-O bonds in one sequence with good regioselectivity. Avoids toxic ethylene (B1197577) oxide but uses mercury. | libretexts.org |

Mechanistic Investigations of Reactions Involving 2 2 Methoxyethoxy 1 Phenylethanol

Mechanisms of Hydroxyl Group Transformations

The hydroxyl group is a primary site of reactivity in 2-(2-Methoxyethoxy)-1-phenylethanol, participating in a variety of transformations including oxidation, esterification, and reduction.

Oxidation Pathways and Transition State Analysis

The oxidation of this compound to its corresponding ketone, 2-(2-methoxyethoxy)-1-phenylethanone, can be achieved using various oxidizing agents. While specific kinetic studies on this molecule are not extensively documented, the mechanism can be inferred from studies on analogous compounds such as 2-phenoxy-1-phenylethanol (B2873073) and other secondary alcohols. rsc.orgnih.govnih.gov

Commonly, the oxidation mechanism involves the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents. The rate-determining step is typically the abstraction of the hydrogen from the carbon bearing the hydroxyl group by a base, leading to the collapse of the intermediate and formation of the ketone.

In photocatalytic systems, the oxidation mechanism can be different. For instance, in the oxidation of the related compound 2-phenoxy-1-phenylethanol using a Cd-MOF/S/Ni–NiO composite material, it was found that hole (h⁺) is the main oxidizing species. rsc.org This suggests a pathway involving the formation of a radical cation intermediate.

Table 1: Proposed Oxidation Products of this compound based on Analogous Reactions

| Oxidizing Agent/System | Proposed Major Product | Mechanistic Feature | Reference |

| Chromium Trioxide (CrO₃) | 2-(2-Methoxyethoxy)-1-phenylethanone | Formation of a chromate ester intermediate. | |

| Potassium Permanganate (KMnO₄) | 2-(2-Methoxyethoxy)-1-phenylacetic acid | Strong oxidation leading to cleavage of the C-C bond. | |

| Photocatalytic System (e.g., Cd-MOF) | 2-(2-Methoxyethoxy)-1-phenylethanone | Oxidation via a radical cation intermediate. | rsc.org |

Transition state analysis for these reactions would likely show a high degree of charge separation, particularly in the case of ionic mechanisms. The geometry of the transition state would be influenced by steric factors, with the bulky phenyl and polyether groups affecting the approach of the oxidizing agent and the abstracting base.

Esterification and Etherification Reaction Mechanisms

Esterification: The esterification of this compound with a carboxylic acid is typically acid-catalyzed, following the Fischer esterification mechanism. chemguide.co.uklibretexts.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds through a series of reversible steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic attack: The hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The equilibrium of this reaction can be shifted towards the products by removing water as it is formed. masterorganicchemistry.com

Etherification: Etherification of the hydroxyl group would typically proceed via a Williamson ether synthesis-type mechanism. This would first involve the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to avoid competing elimination reactions.

Hydrogenation and Reduction Process Elucidation

While this compound is already an alcohol, the concept of reduction is relevant to its synthesis from the corresponding ketone. The reduction of 2-(2-methoxyethoxy)-1-phenylethanone to this compound can be achieved using various reducing agents.

With hydride reagents like sodium borohydride (B1222165) (NaBH₄), the mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by a protic solvent.

Asymmetric hydrogenation using chiral catalysts, such as Ru-BINAP complexes, can produce enantiomerically enriched this compound. The mechanism in these cases involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen. The enantioselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligands in the transition state.

Ether Cleavage and Rearrangement Mechanisms

The ether linkages in the polyether chain of this compound are generally stable but can be cleaved under specific conditions.

Selective Ether Bond Scission Studies

The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether and the reaction conditions.

Sₙ2 Mechanism: With strong, non-bulky nucleophiles like iodide or bromide ions in strong acids (e.g., HI or HBr), the ether oxygen is first protonated to form a good leaving group. The halide ion then attacks the less sterically hindered carbon adjacent to the ether oxygen in an Sₙ2 fashion. For this compound, this would likely lead to the cleavage of the terminal methoxy (B1213986) group first.

Sₙ1 Mechanism: If a tertiary or other stabilized carbocation can be formed, the cleavage may proceed through an Sₙ1 mechanism. However, in the case of this compound, the carbons of the ether chain are primary or secondary, making an Sₙ1 pathway less likely unless a rearrangement occurs.

Anaerobic microbial degradation can also lead to ether cleavage. Studies on the related compound 2-phenoxyethanol (B1175444) have shown a diol dehydratase-like mechanism, which could involve an intramolecular hydrogen exchange to form a hemiacetal that then cleaves. nih.gov Another proposed mechanism involves the formation of an α-hydroxyradical which then eliminates the β-positioned leaving group. nih.gov

Table 2: Predicted Products of Ether Cleavage of this compound under Acidic Conditions

| Reagent | Proposed Mechanism | Predicted Products | Reference |

| Excess HI | Sₙ2 | 1-Phenylethane-1,2-diol, Methyl iodide, and further reaction products | masterorganicchemistry.comlibretexts.org |

| HBr | Sₙ2 | 2-(2-Hydroxyethoxy)-1-phenylethanol and Methyl bromide (initial cleavage) | masterorganicchemistry.comlibretexts.org |

Intramolecular Rearrangements Involving the Polyether Chain

Intramolecular rearrangements in molecules like this compound could potentially occur under conditions that generate a carbocation, such as in strong acid or during certain substitution reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation.

For example, if a carbocation were to form at a secondary carbon in the polyether chain, a 1,2-hydride shift could occur to form a more stable carbocation if possible. wikipedia.org While less likely, a 1,2-alkyl shift (in this case, a methoxy or ethoxy group shift) could also be envisioned, though this is less common than hydride or simple alkyl shifts.

The phenyl group itself can also participate in rearrangements. For instance, a pinacol-type rearrangement could be imagined if a diol precursor were to be subjected to acidic conditions. However, for this compound itself, such rearrangements would require specific reaction conditions that are not typically encountered.

Phenyl Group Reactivity and Functionalization

The phenyl group in this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic properties of the 2-(2-methoxyethoxy)ethanol (B87266) substituent.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The substituent already present on the benzene (B151609) ring dictates the position(s) where the new electrophile will attach. uci.edu The 2-(2-methoxyethoxy)-1-hydroxyethyl group on the phenyl ring of the title compound is classified as an ortho-, para-director. This is because the oxygen of the hydroxyl group and the alkyl chain are electron-donating, which activates the aromatic ring towards electrophilic attack, preferentially at the positions ortho and para to the substituent. uci.edu

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com A subsequent deprotonation step restores the aromaticity of the ring. youtube.com

For this compound, the directing effects of the substituent can be summarized as follows:

| Reaction Type | Typical Reagents | Expected Major Products | Mechanistic Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho-nitro and Para-nitro substituted | The -CH(OH)CH₂(OCH₂)CH₃ group is an activating, ortho-, para-director. |

| Bromination | Br₂/FeBr₃ | Ortho-bromo and Para-bromo substituted | The substituent activates the ring, facilitating halogenation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho-acyl and Para-acyl substituted | Forms a ketone, less prone to over-alkylation compared to Friedel-Crafts alkylation. |

The steric hindrance from the bulky side chain may influence the ratio of ortho to para products, often favoring the para position where there is less crowding.

Palladium-Catalyzed Cross-Coupling Reactivity at the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a palladium complex. youtube.com For the phenyl ring of this compound to participate in such reactions, it must first be functionalized, typically through halogenation (e.g., bromination via electrophilic aromatic substitution) to create an aryl halide.

Once a derivative like 1-(4-bromophenyl)-2-(2-methoxyethoxy)ethanol is synthesized, it can undergo various palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki coupling, which couples an organohalide with a boronic acid or ester. youtube.com

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (R-B(OH)₂) | Pd(PPh₃)₄, base | Biphenyl derivative |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PPh₃, base | Styrene (B11656) derivative |

| Sonogashira Coupling | Terminal alkyne (R''-C≡CH) | PdCl₂(PPh₃)₂, CuI, base | Alkynylarene derivative |

The efficiency of these reactions can be influenced by the nature of the ligands on the palladium catalyst and the specific reaction conditions employed. nih.gov

Role as a Reactant or Intermediate in Complex Organic Syntheses

The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable building block in asymmetric synthesis.

Mechanistic Implications in Ligand Synthesis

Chiral alcohols like 1-phenylethanol (B42297) and its derivatives are crucial precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

For instance, chiral amino alcohols, which can be synthesized from precursors like this compound, are used to create ligands for catalysts in reactions such as asymmetric hydrogenations, cyclopropanations, and epoxidations. hueuni.edu.vn The synthesis of oxazoline-containing ligands, for example, often starts from chiral amino alcohols. These ligands, in turn, can be complexed with metals like ruthenium to form effective asymmetric catalysts. hueuni.edu.vn The stereochemistry of the final product in a catalyzed reaction is directly influenced by the stereocenter originating from the chiral alcohol precursor.

Participation in Multi-Step Reaction Cascades

Derivatives of this compound can serve as key intermediates in such synthetic sequences. For example, after functionalization of the phenyl ring and conversion of the alcohol to a different functional group, the molecule can be subjected to a series of reactions to build molecular complexity. The methoxyethoxy side chain can also play a role, potentially acting as a coordinating group to a metal catalyst in a subsequent step, thereby influencing the stereochemical outcome of a reaction in a substrate-controlled manner. While specific examples of this exact molecule in complex cascade reactions are not extensively documented in readily available literature, its structural motifs are common in the strategic design of multi-step syntheses for pharmaceuticals and other fine chemicals. fiveable.me

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the assembly of a complete molecular picture.

While 1D NMR spectra provide fundamental information about the number and types of protons and carbons, more advanced techniques are required to solve complex structural and conformational questions. For 2-(2-Methoxyethoxy)-1-phenylethanol, these advanced methods would be crucial for unambiguously assigning all signals and understanding its spatial arrangement.

To determine spatial proximity between non-bonded protons, the Nuclear Overhauser Effect (NOE) is utilized in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). For this compound, NOESY data would be critical for defining the molecule's preferred conformation in solution by showing which protons are close to each other in space, for instance, between the phenyl ring and the side chain.

Despite the power of these techniques, a comprehensive search of scientific literature and spectral databases did not yield specific 2D NMR experimental data (such as COSY, HSQC, HMBC, or NOESY spectra) for this compound.

The methoxyethoxy side chain of this compound possesses multiple rotatable single bonds, leading to a complex mixture of conformers that can interconvert rapidly at room temperature. Variable Temperature (VT) NMR spectroscopy is the primary tool for studying such dynamic processes.

By lowering the temperature of the NMR experiment, the rate of interconversion between different conformers can be slowed. If the energy barrier to rotation is sufficiently high, this "freezing out" process can lead to the decoalescence of averaged signals into separate signals for each distinct conformer. Analyzing these changes allows for the determination of the energy barriers (ΔG‡) of the rotational processes and the relative populations of the conformers at different temperatures.

However, specific studies applying variable temperature NMR to analyze the conformational dynamics of this compound have not been reported in the available scientific literature.

While solution-state NMR describes a molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) provides information about its structure in the crystalline phase. In the solid state, molecules are locked into specific conformations and packing arrangements. ssNMR can distinguish between different crystalline forms (polymorphs) that may have distinct molecular conformations. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.

Detailed research findings or data from solid-state NMR studies specifically on crystalline forms of this compound are not present in the public scientific domain.

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, as well as to intermolecular forces like hydrogen bonding.

For this compound, IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to its constituent functional groups. Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and ethanol (B145695) portions would be found just below 3000 cm⁻¹.

C=C Stretches: Phenyl ring skeletal vibrations would produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions in the 1050-1250 cm⁻¹ region corresponding to the alcohol C-O and the ether C-O-C linkages.

A detailed analysis correlating specific experimental frequencies with precise vibrational modes for this compound is not available in published research. Consequently, a data table of functional group modes with experimental values cannot be provided.

The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ether functionalities can act as hydrogen bond acceptors. This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate a "free" (non-bonded) OH group, whereas a broad band at lower frequencies (e.g., 3350 cm⁻¹) is a clear indicator of intermolecular hydrogen bonding. Intramolecular hydrogen bonding, for example between the hydroxyl proton and one of the ether oxygens, would also cause a shift in the O-H frequency. The specific nature and strength of the hydrogen bonding network can significantly influence the molecule's conformation and physical properties.

Despite the importance of this interaction, specific spectroscopic studies focused on the detailed characterization of the hydrogen bonding network in this compound are not found in the reviewed literature.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a chiral center at the first carbon (C1) of the ethanol backbone, which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the 2-(2-methoxyethoxy)methyl group, confers optical activity to this compound. This chirality makes it an ideal candidate for analysis by chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are instrumental in determining the enantiomeric purity and the absolute configuration (R or S) of the molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. leidenuniv.nljasco-global.com The resulting ORD curve can be either plain, showing a monotonic change with wavelength, or anomalous, exhibiting peaks and troughs (Cotton effects) in the regions of absorption. nist.govias.ac.in For a chiral molecule like this compound, determining the ORD spectrum is crucial for assigning the absolute configuration. nih.gov By comparing the experimentally obtained ORD curve with data from standards of known configuration or with quantum chemical calculations, the spatial arrangement of the atoms (R or S) can be determined. sns.it

Although specific experimental values for this compound are not published, the table below illustrates the type of data that would be generated from a chiroptical analysis.

| Spectroscopic Technique | Parameter | Expected Observation for an Enantiomer | Application |

| Circular Dichroism (CD) | Wavelength of Max/Min (λ) | Specific nm values corresponding to electronic transitions | Structural Analysis |

| Ellipticity (θ or Δε) | Positive or negative Cotton effects | Determination of Absolute Configuration | |

| Quantification of Enantiomeric Excess | |||

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Value and sign at a specific wavelength (e.g., Sodium D-line) | Enantiomeric Purity Assessment |

| ORD Curve Shape | Plain or Anomalous curve with Cotton effects | Determination of Absolute Configuration | |

| This table is illustrative and presents expected parameters, not experimental data. |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and its fragment ions. rsc.org For this compound (Molecular Weight: 196.25 g/mol ), electron ionization (EI) would induce fragmentation, providing a unique pattern that serves as a molecular fingerprint. The fragmentation pathways are dictated by the functional groups present: a secondary alcohol, a phenyl group, and an ether linkage. wikipedia.org

While a published mass spectrum for this compound is not available, its fragmentation can be predicted based on established principles and the behavior of analogous structures like 1-phenylethanol (B42297) and other phenyl ether compounds. researchgate.net

Key predicted fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation for alcohols. wikipedia.org Cleavage of the C1-C2 bond is expected to be highly favorable due to the formation of a resonance-stabilized benzylic cation, [C₆H₅CHOH]⁺ , which would produce a prominent peak at m/z 107 . This fragment is commonly observed in the mass spectra of 1-phenylethanol. researchgate.net

Ether Linkage Cleavage: The methoxyethoxy side chain can fragment in several ways. Cleavage of the C-O bonds is common for ethers. A likely fragmentation is the loss of the entire methoxyethoxy group as a neutral radical, or cleavage resulting in ions such as [CH₂OCH₂CH₂OCH₃]⁺ (m/z 89) or the stable oxonium ion [CH₂OCH₃]⁺ (m/z 45).

Loss of Water: The molecular ion can readily lose a molecule of water (18 Da) from the alcohol group, a characteristic fragmentation pathway for alcohols, leading to an ion at m/z 178 .

Aromatic Ring Fragments: Like many compounds containing a benzyl (B1604629) moiety, fragmentation can lead to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 , or the phenyl cation ([C₆H₅]⁺) at m/z 77 .

The following table summarizes the predicted major fragments for this compound based on theoretical fragmentation patterns.

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ | M⁺ - H₂O (Loss of water) |

| 107 | [C₆H₅CHOH]⁺ | Alpha-cleavage at C1-C2 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion (Rearrangement and cleavage) |

| 89 | [CH₂OCH₂CH₂OCH₃]⁺ | Cleavage of C1-C2 bond with charge on the ether fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation (Cleavage of C-C bond adjacent to ring) |

| 45 | [CH₂OCH₃]⁺ | Oxonium ion (Cleavage within the ether side chain) |

| This table is based on predicted fragmentation pathways and does not represent experimental data. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. github.io The process involves finding the electron density that minimizes the total energy of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. mdpi.com A typical DFT calculation requires selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ) that balances accuracy with computational cost. visualizeorgchem.comnih.gov

Geometry optimization starts with an initial guess of the molecule's structure and iteratively adjusts the atomic positions to find a minimum on the potential energy surface. mdpi.comresearchgate.net The result is a stable, low-energy conformation of 2-(2-Methoxyethoxy)-1-phenylethanol. The final output provides the optimized Cartesian coordinates for each atom and the associated electronic energy.

Table 1: Illustrative DFT Geometry Optimization Results for this compound This table presents hypothetical data typical of a DFT geometry optimization output at the B3LYP/6-31G(d) level of theory. Actual values would be derived from a specific calculation.

| Atom | Element | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|---|

| C1 | Carbon | 1.432 | -0.218 | 0.056 |

| C2 | Carbon | 2.150 | -0.935 | -0.991 |

| O3 | Oxygen | -0.015 | 0.567 | -0.134 |

| H4 | Hydrogen | 1.812 | 0.599 | 0.732 |

| ... (coordinates for all other atoms) ... |

Once the geometry is optimized, DFT calculations provide valuable information about the molecule's electronic structure, including its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron density analysis maps the probability of finding an electron at any given point around the molecule. This allows for the calculation of properties like electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Molecular Orbital Energies for this compound This table shows representative energy values for frontier molecular orbitals.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-1 | -7.89 | Second Highest Occupied MO |

| HOMO | -6.52 | Highest Occupied MO |

| LUMO | 1.45 | Lowest Unoccupied MO |

| LUMO+1 | 2.88 | Second Lowest Unoccupied MO |

Conformational Landscape Exploration

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations, or rotamers. Exploring this conformational landscape is crucial for understanding its behavior.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, such as dihedral angles. uni-muenchen.deq-chem.com For this compound, a PES scan can be performed by systematically rotating the dihedral angle around key bonds (e.g., the C-O bonds of the ether linkage) while optimizing the rest of the molecular geometry at each step. gaussian.com This "relaxed" scan reveals the energy barriers between different rotamers and identifies the most stable conformations. uni-muenchen.de

The results are typically plotted as energy versus the scanned coordinate, showing energy minima for stable rotamers and energy maxima for the transition states that separate them.

Table 3: Illustrative Data from a PES Scan of a Dihedral Angle This table represents a subset of data from a relaxed PES scan around a C-C-O-C bond in this compound.

| Step | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | 0 | 5.2 | Eclipsed Conformation (High Energy) |

| ... | ... | ... | ... |

| 7 | 60 | 0.0 | Gauche Conformation (Local Minimum) |

| ... | ... | ... | ... |

| 19 | 180 | 0.8 | Anti Conformation (Global Minimum) |

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes at a given temperature. researchgate.net This method is particularly useful for exploring the full range of accessible conformations of a flexible molecule like this compound, including how its structure might be influenced by a solvent.

Reaction Pathway and Transition State Modeling

Computational chemistry can also be used to model chemical reactions involving this compound. This involves identifying the reactants, products, and, most importantly, the transition state (TS) that connects them. visualizeorgchem.com The transition state is an unstable, high-energy structure that represents the peak of the energy barrier for a reaction.

Locating the TS is a critical step in understanding a reaction's mechanism and calculating its activation energy. ulpgc.es Techniques often involve an initial PES scan to approximate the reaction coordinate, followed by more sophisticated algorithms to precisely locate the TS, which is a first-order saddle point on the potential energy surface. visualizeorgchem.com A frequency calculation is then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Modeling these pathways is crucial for predicting reaction kinetics and understanding how the molecule might be synthesized or how it might degrade. nih.govfrontiersin.org

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds, such as 2-phenylethanol (B73330). Quantum mechanical calculations, like the CBS-QB3 method, have been employed to investigate the thermal decomposition of 2-phenylethanol. fiveable.meresearchgate.net These studies reveal that the preferred reaction pathways include a six-membered cyclic rearrangement and dehydration to form styrene (B11656) and water. fiveable.meresearchgate.net For this compound, similar decomposition pathways could be anticipated, potentially involving the ether linkage.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring reaction pathways. For instance, in the study of nucleophilic substitution reactions of imidazole (B134444) with 2-bromo-1-arylethanone derivatives, DFT calculations at the B3LYP level of theory have been used to optimize geometries, calculate energies, and map potential energy surfaces. researchgate.netdergipark.org.tr Such an approach could be applied to model the synthesis of this compound, for example, through the reaction of a phenyloxirane with 2-methoxyethanol (B45455), to elucidate the transition states and determine the most favorable reaction mechanism.

Table 1: Representative Theoretical Methods for Reaction Mechanism Elucidation

| Method | Description | Application Example |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. | Investigating the reaction between imidazole and 2-bromo-1-arylethanones. researchgate.netdergipark.org.tr |

| Complete Basis Set (CBS) Methods | High-accuracy composite methods for calculating thermochemical properties. | Studying the thermal decomposition of 2-phenylethanol. fiveable.meresearchgate.net |

This table is illustrative and based on methodologies applied to similar compounds.

Prediction of Selectivity and Reactivity

Computational tools are crucial for predicting the selectivity and reactivity of organic molecules. rsc.org For a substituted phenylethanol derivative like this compound, computational models can predict which sites are most susceptible to nucleophilic or electrophilic attack. This is often achieved by calculating and visualizing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and by generating molecular electrostatic potential (MEP) maps. researchgate.net

The reactivity of related aromatic compounds has been assessed using physicochemical properties derived from computational studies, including total energy, HOMO-LUMO gap, and chemical hardness. ajpchem.org For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, computational methods can predict the regioselectivity of reactions. For example, in the addition of a phenoxy group to perfluoroaromatics, DFT calculations have successfully predicted the site of nucleophilic attack. researchgate.netnih.gov Similar computational approaches could predict the stereoselectivity in the synthesis of this compound, determining whether the (R) or (S) enantiomer is preferentially formed under specific reaction conditions.

Table 2: Computed Reactivity Descriptors (Illustrative for a Substituted Aromatic Compound)

| Descriptor | Significance | Example Application |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Assessing the reactivity of substituted naphthoic acids. ajpchem.org |

| Global Electrophilicity Index (ω) | Measures the electrophilic character of a molecule. | Predicting the reactivity of substituted cyclooctynes. peerj.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Exploring reaction sites in various organic molecules. researchgate.net |

This table provides examples of descriptors used for compounds with structural similarities to this compound.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by its interactions with solvent molecules.

Hydrogen Bonding in Solvents or with Specific Molecules

The this compound molecule possesses both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and ether oxygens, which can act as hydrogen bond acceptors. fiveable.mepurdue.edulibretexts.org This capacity for hydrogen bonding significantly influences its properties and interactions. In protic solvents like water or alcohols, it can form hydrogen bonds with the solvent molecules. researchgate.net The strength of these interactions depends on the nature of the solvent.

The presence of both donor and acceptor sites allows for complex hydrogen bonding networks. For instance, in alcohol-water mixtures, different types of hydrogen bonds coexist, including alcohol-alcohol, water-water, and alcohol-water interactions. researchgate.net The ether group in this compound can also participate in hydrogen bonding, making it soluble in polar solvents. quora.com The interplay of these hydrogen bonds affects the molecule's conformation and its availability to react.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can dramatically influence the rate, and even the outcome, of a chemical reaction. rsc.orgresearchgate.net For reactions involving this compound, solvent effects can be significant. The polarity, viscosity, and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction's kinetic and thermodynamic profile. rsc.org

For example, in the synthesis of substituted piperidines, the reaction rate was found to be different in methanol (B129727) versus ethanol (B145695), two solvents with different dielectric constants. rsc.org Similarly, the stereoselectivity of reactions can be highly dependent on the solvent. researchgate.netnih.gov The solvent can influence the conformational equilibrium of the substrate and the transition states, leading to a preference for the formation of one stereoisomer over another. For instance, in the electrochemical asymmetric hydrogenation of C=C bonds, the solvent mixture was found to be a critical parameter affecting both the yield and the enantioselectivity. acs.orgacs.org

Table 3: Influence of Solvent Properties on Reactions

| Solvent Property | Effect on Reactions | Example |

| Polarity/Dielectric Constant | Can accelerate or decelerate reactions by stabilizing or destabilizing charged species in the transition state. | The rate of formation of substituted piperidines differs between methanol and ethanol. rsc.org |

| Hydrogen Bonding Capability | Can affect the reactivity of functional groups by forming hydrogen bonds. | Solvent hydrogen bonding influences the copolymerization kinetics of 2-hydroxyethyl methacrylate. |

| Viscosity | Can affect the frequency of collisions between reactant molecules. | Higher viscosity generally leads to slower reaction rates. |

This table outlines general solvent effects that would be relevant to reactions involving this compound.

Applications in Advanced Chemical Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. nih.govnih.gov Chiral molecules, which are non-superimposable mirror images of each other, often exhibit distinct biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a desired compound, and this is frequently achieved by using a readily available, enantiomerically pure starting material, known as a chiral building block. nih.gov The enantiomers of 1-phenylethanol (B42297) and its derivatives are recognized as valuable chiral building blocks for this purpose. nih.gov

The structure of 2-(2-Methoxyethoxy)-1-phenylethanol, featuring a hydroxyl group and a phenyl group attached to a chiral carbon, makes it an excellent precursor for creating stereodefined intermediates. These intermediates are crucial for the synthesis of complex target molecules with specific three-dimensional arrangements. The presence of the methoxyethoxy side chain can influence the stereochemical outcome of reactions at or near the chiral center through steric hindrance or chelation control, where the oxygen atoms in the ether linkage coordinate to a metal catalyst or reagent, directing the approach of other reactants.

In a related context, the asymmetric synthesis of various heterocyclic scaffolds, which are prevalent in natural products and medicinal compounds, often relies on chiral precursors to control the stereochemistry of the final product. nih.gov For example, organocatalytic cycloaddition reactions have been developed to create chiral spiro-oxindoles, where the stereoselectivity is directed by a chiral catalyst, but the principle of using a defined stereocenter to build complexity is analogous. nih.gov

Research on related 2-alkoxyethyl phenyl sulfides has shown that the alkoxy group plays a significant role in directing stereochemistry during oxidation reactions. Microbial oxidation of these sulfides yields chiral sulfoxides with high enantiomeric excess, which can then be converted into other useful chiral molecules like vinyl sulfoxides without loss of optical purity. capes.gov.br This demonstrates the utility of the alkoxyethyl moiety in establishing a stereocenter that is preserved in subsequent transformations.

The following table summarizes research findings on the use of chiral alcohols and related structures as precursors in asymmetric synthesis.

| Precursor Type | Reaction | Product Type | Key Finding |

| Chiral 1-phenylethanol derivatives | Enzymatic kinetic resolution | Enantiomerically pure alcohols and esters | High enantiomeric excess (ee > 99%) can be achieved, providing valuable chiral intermediates. nih.gov |

| 2-Alkoxyethyl phenyl sulfides | Microbial asymmetric oxidation | Chiral sulfoxides | The alkoxy group influences the stereochemical outcome, leading to products with high optical purity. capes.gov.br |

| Methyleneindolinones with chiral catalysts | Organocatalytic [4+2] cycloaddition | Chiral spirocyclic scaffolds | Demonstrates the construction of complex, stereodefined heterocyclic structures. nih.gov |

| Aldehydes and cysteine | One-pot double annulation | Diastereoselective spirooxindolepyrrolothiazoles | A complex process that creates five new stereocenters with high diastereoselectivity. beilstein-journals.org |

Role as a Ligand or Ligand Precursor in Catalysis

The oxygen atoms within the methoxyethoxy group of this compound provide potential coordination sites for metal ions. This allows the molecule and its derivatives to act as ligands in transition metal catalysis, influencing the activity and selectivity of catalytic reactions.

While specific studies on the coordination of this compound itself are not prevalent, the coordinating ability of the methoxyethoxy motif is well-documented in similar molecules. For instance, tris[2-(2-methoxyethoxy)ethyl]amine, an acyclic ligand, effectively forms complexes with a variety of f-block metal ions, including lanthanides and actinides. The flexibility of its arms allows it to adapt to different metal ion sizes and oxidation states, showcasing the versatility of the methoxyethoxy group in binding metals. This ligand has even been shown to bind more strongly to certain metal ions than the well-known 2.2.2-cryptand.

In the context of catalysis, nickel(II) complexes with diphosphine ligands have been studied for the dehydrogenation of 1-phenylethanol. capes.gov.br While the primary ligand is the diphosphine, the alcohol substrate itself coordinates to the metal center during the catalytic cycle. The electronic and steric properties of the ligands are crucial in determining the catalyst's efficacy. capes.gov.br This highlights the importance of the interaction between the metal and the oxygen-containing substrate, a role that the oxygen atoms in this compound could fulfill if it were used as a ligand.

The structure of a ligand is paramount in dictating the outcome of a catalytic reaction. Steric and electronic factors of phosphine (B1218219) ligands in nickel-catalyzed dehydrogenation of 1-phenylethanol have been shown to significantly impact the conversion rates. capes.gov.br Similarly, in asymmetric catalysis, the chiral environment created by the ligand around the metal center is responsible for enantioselectivity.

The methoxy (B1213986) group in related chiral ligands has been identified as a key feature for achieving high degrees of asymmetric induction. It can impart rigidity to the transition state through chelation, which is crucial during the stereodetermining step of a reaction. This principle suggests that the methoxyethoxy group in this compound could play a similar role, potentially enhancing both the activity and selectivity of a catalyst system it is part of.

The table below outlines the influence of ligand structure on catalytic processes in related systems.

| Catalyst System | Reaction | Influence of Ligand Structure |

| Nickel(II)-diphosphine complexes | Dehydrogenation of 1-phenylethanol | Steric and electronic factors of the phosphine ligands play a critical role in catalytic efficacy. capes.gov.br |

| Chiral lithiated enamine with a methoxy group | Asymmetric alkylation | The methoxy group imparts rigidity to the intermediate, leading to high asymmetric induction. |

| Tris[2-(2-methoxyethoxy)ethyl]amine with f-block metals | Metal coordination | The flexible acyclic nature of the ligand allows it to bind to a wide range of metal ions. |

Incorporation into Polymeric Materials

The functional groups on this compound, namely the hydroxyl group and the phenyl ring, offer handles for its incorporation into polymeric structures. The hydroxyl group can be modified to introduce a polymerizable moiety, allowing it to act as a monomer.

While direct polymerization of this compound is not commonly reported, analogous structures are widely used in polymer synthesis. For example, 2-methoxy-4-vinylphenol, a lignin-derived monomer, can be polymerized via free-radical polymerization to create thermoplastics. The phenolic hydroxyl group in this monomer can also be functionalized to create derivatives with different properties, such as hydrophobicity or hydrophilicity, before polymerization.

Similarly, poly(2-(2-methoxyethoxy)ethyl methacrylate) is a well-known thermoresponsive polymer. Hydrogels made from this polymer, cross-linked with starch-based nanospheres, exhibit high mechanical strength and a sharp phase transition temperature, making them suitable for biomedical applications. This demonstrates the utility of the 2-(2-methoxyethoxy)ethyl group in creating functional polymers with desirable properties.

The general strategy involves modifying a core molecule, like this compound, to attach a polymerizable group such as a vinyl or acrylate (B77674) function. The resulting monomer can then undergo polymerization, incorporating the unique structural features of the original molecule into the final polymer chain. This approach allows for the design of polymers with tailored properties, such as thermal responsiveness, specific solubility, or the ability to coordinate metal ions.

The following table presents examples of related monomers and their use in polymerization.

| Monomer | Polymerization Method | Resulting Polymer/Material | Key Feature/Application |

| 2-Methoxy-4-vinylphenol | Free-radical polymerization | Thermoplastics and thermosets | Bio-based monomer derived from lignin (B12514952) used for creating functional materials. |

| 2-(2-Methoxyethoxy)ethyl methacrylate | Free-radical polymerization | Thermoresponsive hydrogels | Used in biomedical applications due to its sharp lower critical solution temperature (LCST). |

| 4-(1-Ethoxyethoxy)styrene | Anionic polymerization | Poly(4-hydroxystyrene) after deprotection | A protecting group strategy enables the synthesis of well-defined functional polymers. |

Synthesis and Investigation of Derivatives and Analogues of 2 2 Methoxyethoxy 1 Phenylethanol

Structural Modification at the Phenylethanol Moiety

Varying Aromatic Substituents and their Electronic Effects

The introduction of substituents onto the phenyl ring of 2-(2-methoxyethoxy)-1-phenylethanol can profoundly alter its electronic environment. The nature of these substituents, whether electron-donating or electron-withdrawing, can impact the reactivity of the aromatic ring and the properties of the benzylic alcohol.

The synthesis of such analogues typically involves starting with a substituted styrene (B11656) oxide or a substituted acetophenone. For instance, a Friedel-Crafts acylation of a substituted benzene (B151609) with acetyl chloride would yield a substituted acetophenone, which can then be α-brominated and subsequently reacted with sodium methoxyethoxide to introduce the ether linkage. The final step would be the reduction of the ketone to the secondary alcohol.

The electronic effects of these substituents are well-documented in the broader context of aromatic chemistry. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the phenyl ring, activating it towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and halo groups, decrease the ring's electron density, deactivating it. These electronic perturbations can also influence the acidity of the hydroxyl group and the stability of any potential carbocation intermediates formed during reactions. For example, studies on the asymmetric aminohydroxylation of related compounds have shown that the electronic properties of substituents on a phenyl group can significantly affect the regio- and enantioselectivity of the reaction. orgsyn.org It was observed that O-benzoyl substrates with electron-donating substituents and O-benzyl substrates with electron-withdrawing substituents exhibited enhanced selectivity, highlighting the crucial role of electronic interactions. orgsyn.org

Table 1: Predicted Electronic Effects of Aromatic Substituents

| Substituent (X) | Position on Phenyl Ring | Predicted Electronic Effect |

|---|---|---|

| -OCH₃ | para | Electron-donating (resonance) |

| -NO₂ | para | Electron-withdrawing (resonance and induction) |

| -Cl | para | Electron-withdrawing (induction) > Electron-donating (resonance) |

| -CH₃ | para | Electron-donating (hyperconjugation and induction) |

| -CF₃ | meta | Strong electron-withdrawing (induction) |

Alkyl Substitutions on the Ethanolic Carbon Chain

Introducing alkyl groups onto the ethanolic carbon chain of this compound can create steric hindrance and introduce new chiral centers, leading to diastereomeric possibilities. The synthesis of such analogues can be approached through several routes.

One common method involves the Grignard reaction. For example, to synthesize 2-(2-methoxyethoxy)-1-phenylpropan-1-ol, one could start with 2-methoxyethoxyacetophenone. Reaction with methylmagnesium bromide would yield the desired tertiary alcohol. Alternatively, starting with a substituted propiophenone (B1677668) and following a similar α-halogenation and etherification sequence as described earlier would lead to the desired product. The synthesis of related structures like 1-phenylpropan-1-ol and 2-phenylbutan-2-ol (B73489) has been well-documented, often employing Grignard reagents or other organometallic species. nih.govgoogle.com For instance, the reaction of benzaldehyde (B42025) with diethylzinc (B1219324) in the presence of a chiral catalyst can produce optically active 1-phenylpropan-1-ol. nih.gov Similarly, 2-methyl-1-phenyl-1-propanol can be prepared via a Grignard reaction between chlorobenzene (B131634) and isobutyraldehyde. sigmaaldrich.com These established methods provide a blueprint for the synthesis of alkyl-substituted derivatives of this compound.

Table 2: Potential Alkyl-Substituted Derivatives and Synthetic Precursors

| Derivative Name | Alkyl Substituent | Position | Key Precursor for Synthesis |

|---|---|---|---|

| 2-(2-Methoxyethoxy)-1-phenylpropan-1-ol | Methyl | C1 of ethanol (B145695) chain | 2-Methoxyethoxyacetophenone |

| 2-(2-Methoxyethoxy)-1-phenylbutan-1-ol | Ethyl | C1 of ethanol chain | 2-Methoxyethoxyacetophenone |

| 1-(2-Methoxyethoxy)-2-phenylpropan-2-ol | Methyl | C2 of ethanol chain | Phenylacetone |

Alterations of the Methoxyethoxy Chain

The methoxyethoxy chain offers a flexible scaffold for modification, allowing for changes in length, polarity, and terminal functionality. These alterations can significantly impact the molecule's solubility, biocompatibility, and interaction with biological systems.

Homologues and Analogues with Varying Ether Lengths

The synthesis of homologues with longer or shorter poly(ethylene glycol) (PEG) chains can be achieved through Williamson ether synthesis by reacting 1-phenylethan-1,2-diol with the appropriate length of a monomethyl-terminated PEG halide or tosylate. The production of polyethylene (B3416737) glycol itself involves the polymerization of ethylene (B1197577) oxide with a suitable initiator like water or ethylene glycol. google.com This allows for the creation of polymers with a wide range of molecular weights. google.com Solid-phase synthesis techniques have also been developed for the stepwise addition of ethylene glycol units, offering precise control over the chain length. academicjournals.org These methods can be adapted to synthesize a library of 2-(oligo(ethylene glycol))-1-phenylethanol derivatives.

Table 3: Homologues with Varying Ether Chain Lengths

| Derivative Name | Number of Ethoxy Units (n) |

|---|---|

| 2-(Ethoxy)-1-phenylethanol | 1 |

| This compound | 1 (with terminal methyl) |

| 2-(2-(2-Methoxyethoxy)ethoxy)-1-phenylethanol | 2 (with terminal methyl) |

| 2-(Triethylene glycol monomethyl ether)-1-phenylethanol | 3 (with terminal methyl) |

Substitution of Terminal Methoxy (B1213986) Group

Replacing the terminal methoxy group with other functionalities introduces a handle for further chemical transformations or for modulating the molecule's properties. The synthesis of such analogues would typically involve starting with a diol-protected phenylethanol derivative and reacting it with a polyethylene glycol chain that has been functionalized at one end and has a protected hydroxyl at the other. Alternatively, heterobifunctional PEG derivatives can be synthesized and then coupled to the phenylethanol moiety. For instance, a PEG derivative with a terminal amine can be prepared, which can then be further modified. chemicalbook.com Structural studies on antibodies that recognize polyethylene glycol have highlighted the specific interactions of the terminal methoxy group, suggesting that its replacement would significantly alter the molecule's recognition by biological systems.

Table 4: Analogues with Substituted Terminal Groups

| Terminal Group | Potential Synthetic Route |

|---|---|

| -OH | Reaction with ethylene oxide followed by hydrolysis. |

| -NH₂ | Use of an amino-terminated PEG derivative in the initial ether synthesis. |

| -COOH | Oxidation of a terminal hydroxyl group. |

| -SH | Reaction with a thiol-terminated PEG derivative. |

| -N₃ | Nucleophilic substitution with sodium azide (B81097) on a tosylated or halogenated PEG chain. |

Synthesis and Study of Enantiomers and Diastereomers

Due to the presence of a chiral center at the C1 position of the ethanolic chain, this compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their differential biological activities and for applications where stereochemical purity is required.

The resolution of racemic 1-phenylethanol (B42297) and its derivatives is a well-established field. Enzymatic kinetic resolution is a powerful technique that utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) is commonly used for the resolution of chiral alcohols. Chiral chromatography is another widely used method for the analytical and preparative separation of enantiomers. sigmaaldrich.com

The introduction of additional chiral centers, for instance, by alkyl substitution on the ethanol chain, leads to the formation of diastereomers. The synthesis of specific diastereomers can be achieved through diastereoselective reactions, often employing chiral auxiliaries or catalysts. The different physical properties of diastereomers, such as boiling point and solubility, generally allow for their separation by standard chromatographic or crystallization techniques. The stereochemical assignment of the separated isomers is typically performed using techniques like NMR spectroscopy, often after derivatization with a chiral resolving agent.

Table 5: Methods for Stereoisomer Synthesis and Separation

| Method | Description | Application |

|---|---|---|

| Enzymatic Kinetic Resolution | Utilizes an enzyme (e.g., lipase) to selectively react with one enantiomer of a racemic mixture. | Separation of (R)- and (S)-2-(2-methoxyethoxy)-1-phenylethanol. |

| Chiral Chromatography | Employs a chiral stationary phase to differentially interact with enantiomers, leading to their separation. | Analytical and preparative separation of enantiomers and diastereomers. |

| Diastereoselective Synthesis | Uses chiral reagents or catalysts to favor the formation of one diastereomer over others. | Synthesis of specific diastereomers of alkyl-substituted derivatives. |

| Classical Resolution | Involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomers. | Separation of enantiomers of acidic or basic derivatives. |

Comparative Reactivity and Spectroscopic Analysis

The synthesis of this compound and its analogues typically involves the nucleophilic ring-opening of styrene oxide or its derivatives with an appropriate alcohol. The reactivity of the epoxide ring is a key factor, with the reaction generally proceeding via an SN2 mechanism. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. In the case of styrene oxide, this leads to the formation of the 1-phenyl-2-alkoxyethanol isomer.

The nature of the nucleophile, in this case, 2-methoxyethanol (B45455), and any substituents on the phenyl ring of the styrene oxide can influence the reaction rate and yield. While specific comparative kinetic data for a series of substituted this compound derivatives is not extensively documented in publicly available literature, general principles of organic chemistry suggest that electron-withdrawing groups on the aromatic ring of styrene oxide would activate the epoxide towards nucleophilic attack, potentially increasing the reaction rate. Conversely, electron-donating groups might decrease the rate.

A study on the photocatalytic oxidation of 2-phenoxy-1-phenylethanol (B2873073), a structurally similar compound, demonstrated that the benzylic alcohol can be oxidized to the corresponding ketone, 2-phenoxy-1-phenylethanone. rsc.org This suggests that derivatives of this compound would likely exhibit similar reactivity at the benzylic alcohol position, allowing for further functionalization.

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for the characterization of these compounds. The 1H NMR spectrum of this compound would be expected to show characteristic signals for the phenyl protons, the methine proton of the benzylic alcohol, and the methylene (B1212753) protons of the methoxyethoxy group. Similarly, the 13C NMR spectrum would provide distinct signals for each carbon atom, allowing for unambiguous structure confirmation.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for this compound

| Proton/Carbon | Expected 1H NMR Chemical Shift (ppm) | Expected 13C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.4 | 125 - 140 |